molecular formula C7H15BrN2 B1530599 1H-Imidazolium, 1-methyl-3-propyl-, bromide CAS No. 85100-76-1

1H-Imidazolium, 1-methyl-3-propyl-, bromide

Cat. No. B1530599
CAS RN: 85100-76-1
M. Wt: 207.11 g/mol
InChI Key: LXKJXSIVSWFKQA-UHFFFAOYSA-N
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Description

1-Methyl-3-propylimidazolium Bromide is an imidazolium salt . It functions as a plasmodium inhibitor with anti-plasmodium activity .


Synthesis Analysis

The synthesis of 1-Methyl-3-propylimidazolium Bromide can be achieved from 1-Methylimidazole and 1-Bromopropane .


Molecular Structure Analysis

The molecular formula of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is C7H13BrN2 . The molecular weight is 205.096 .

Scientific Research Applications

Cross-Coupling Reactions

1H-Imidazolium, 1-methyl-3-propyl-, bromide, as part of imidazolium salts, has been employed in the synthesis and characterization of iron(II) complexes. These complexes, featuring chelating N-heterocyclic carbene ligands, have shown promise in arylation Grignard-alkyl halide cross-coupling reactions. This application demonstrates the role of imidazolium salts in facilitating metal-catalyzed organic transformations, potentially enhancing the efficiency and scope of synthetic methodologies in organic chemistry (Meyer et al., 2011).

Corrosion Inhibition

Imidazolium-based ionic liquids, including those with a 1-methyl-3-propyl substituent, have been synthesized and evaluated for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions. These studies have revealed that such compounds can significantly enhance corrosion resistance, offering a promising approach for protecting metal surfaces in aggressive chemical environments (Subasree & Selvi, 2020).

Metal-Organic Frameworks (MOFs) Synthesis

The use of 1H-Imidazolium, 1-methyl-3-propyl-, bromide as a reaction medium for the synthesis and crystallization of metal-organic frameworks (MOFs) underscores its utility in the preparation of advanced materials. MOFs synthesized in imidazolium-based ionic liquids exhibit unique properties, such as thermal stability and luminescence, opening new avenues for material science research and applications (Liao & Huang, 2006).

Hydrogen Bonding Studies

Research on imidazolium-based ionic liquids, including 1H-Imidazolium, 1-methyl-3-propyl-, bromide, has provided insights into their hydrogen bonding characteristics. Studies utilizing NMR spectroscopy have explored the interactions between the bromide anion and the imidazolium cation, contributing to a deeper understanding of the physical properties of ionic liquids. This knowledge is crucial for designing ionic liquids with tailored properties for specific industrial and research applications (Balevičius et al., 2011).

Ionic Liquid-Based Polymers

The polymerization of imidazolium-based monomers, including 1H-Imidazolium, 1-methyl-3-propyl-, bromide derivatives, has led to the development of double hydrophilic block copolymers. These materials exhibit ionic responsiveness, making them of interest for various applications in materials science and engineering. The ability to manipulate the properties of these polymers through the choice of monomer and polymerization conditions opens up new possibilities for their use in technological applications (Vijayakrishna et al., 2008).

properties

IUPAC Name

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJXSIVSWFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C[NH+](C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazolium, 1-methyl-3-propyl-, bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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